

# Application Notes and Protocols for Enzyme Purification using Pevikon Electrophoresis

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## Compound of Interest

Compound Name: Pevikon

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## Introduction

**Pevikon** electrophoresis is a type of zonal electrophoresis that utilizes a solid, inert support medium, **Pevikon** C-870, for the preparative separation of macromolecules such as enzymes. This technique separates proteins based on their charge-to-mass ratio, allowing for the purification of a target enzyme from a complex mixture. **Pevikon**, a copolymer of polyvinyl chloride and polyvinyl acetate, provides a stable and porous matrix for the electrophoretic migration of proteins. Its key advantages include chemical inertness, a high capacity for sample loading, and the relative ease of protein recovery.

This document provides a detailed protocol for the purification of enzymes using **Pevikon** block electrophoresis. It is intended for researchers and professionals in the fields of biochemistry, molecular biology, and drug development who require a robust method for enzyme isolation.

## Principle of Pevikon Electrophoresis

Zonal electrophoresis on a **Pevikon** block separates charged molecules in a buffered, solid support matrix under the influence of an electric field. When a protein mixture is applied to the **Pevikon** block, individual proteins migrate towards the anode or cathode according to their net charge at the operating pH. The rate of migration is influenced by both the strength of the electric field and the charge density of the protein. Frictional resistance from the **Pevikon** matrix helps to minimize diffusion, resulting in the separation of proteins into distinct zones or

bands. Following electrophoresis, the block can be sectioned, and the purified enzyme can be eluted from the corresponding **Pevikon** segments.

## Materials and Reagents

- **Pevikon** C-870
- Electrophoresis buffer (e.g., Tris-HCl, phosphate buffer, barbital buffer)
- Enzyme sample (partially purified or crude extract)
- Electrophoresis apparatus (horizontal setup with buffer reservoirs and a power supply)
- Glass plate or tray for casting the **Pevikon** block
- Spatula
- Filter paper wicks
- Dialysis tubing (optional, for sample concentration)
- Collection tubes
- Bradford assay reagent or other protein quantification method
- Enzyme activity assay reagents specific to the target enzyme

## Experimental Protocols

### Preparation of the **Pevikon** Block

A critical step in this technique is the proper preparation of the **Pevikon** block to ensure a homogenous and stable matrix for electrophoresis.

Protocol:

- **Washing the **Pevikon**:** It is crucial to wash the **Pevikon** C-870 powder to remove any potential impurities.<sup>[1]</sup> Suspend the **Pevikon** powder in a large volume of the chosen electrophoresis buffer and stir for 1-2 hours.

- Allow the **Pevikon** to settle and decant the supernatant.
- Repeat the washing step 2-3 times.
- After the final wash, resuspend the **Pevikon** in the electrophoresis buffer to create a thick, pourable slurry. The consistency should be similar to that of a thick paste.
- Casting the Block: Place a glass plate or tray on a level surface.
- Pour the **Pevikon** slurry onto the plate and spread it evenly with a spatula to the desired dimensions (e.g., 20 cm x 20 cm x 0.5 cm).
- Use a straight edge to ensure a uniform thickness across the block.
- Gently blot the surface of the block with filter paper to remove excess buffer until the block is firm but still moist. The block should not be allowed to dry out.

## Sample Application

- Sample Preparation: The enzyme sample should be in a buffer compatible with the electrophoresis buffer and, if necessary, concentrated. The sample can be dialyzed against the electrophoresis buffer to ensure compatibility.
- Creating the Sample Slot: Cut a narrow slot in the **Pevikon** block at the origin, typically a few centimeters from the cathode for anionic proteins or the anode for cationic proteins. The slot should not extend to the edges of the block.
- Loading the Sample: Carefully apply the enzyme sample into the slot using a pipette. The sample can be mixed with a small amount of dry **Pevikon** powder to form a paste before application to prevent it from spreading.

## Electrophoresis

- Setting up the Apparatus: Place the **Pevikon** block on the cooling plate of the horizontal electrophoresis chamber.
- Connect the ends of the **Pevikon** block to the buffer reservoirs using filter paper wicks soaked in the electrophoresis buffer. Ensure good contact between the wicks and the block

to allow for a continuous electrical connection.

- Fill the buffer reservoirs with the electrophoresis buffer.
- Running the Electrophoresis: Connect the power supply to the electrophoresis chamber, ensuring the correct polarity.
- Apply a constant voltage or current. The specific conditions (voltage, current, and run time) will need to be optimized for each enzyme and should be monitored to prevent overheating. A typical run might be performed at 200-400 V for 16-24 hours at 4°C.

## Enzyme Elution and Recovery

- Locating the Enzyme: After electrophoresis, the separated protein bands are not visible. A guide strip can be cut from the side of the block and stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Alternatively, if the enzyme has a specific color or activity that can be detected directly, this can be used to locate the desired band.
- Sectioning the Block: Based on the location of the target enzyme, carefully cut the **Pevikon** block into sections corresponding to the different protein zones.
- Elution: Place each **Pevikon** section into a separate tube or column.
- Add a suitable elution buffer (this can be the electrophoresis buffer or a buffer with a higher ionic strength) to each tube.
- The enzyme can be eluted by gentle agitation or by allowing it to diffuse out of the **Pevikon**. Centrifugation or filtration can be used to separate the eluate from the **Pevikon** particles.
- Repeat the elution step 2-3 times to maximize recovery.
- Concentration and Analysis: Pool the eluates containing the purified enzyme. The sample can be concentrated using methods like ultrafiltration.
- Perform a protein assay to determine the protein concentration and a specific enzyme activity assay to assess the purity and yield.

## Data Presentation

Due to the lack of specific quantitative data in the available literature for enzyme purification using **Pevikon** electrophoresis, the following table is provided as a template for researchers to record their own experimental results. This will allow for a systematic evaluation of the purification process.

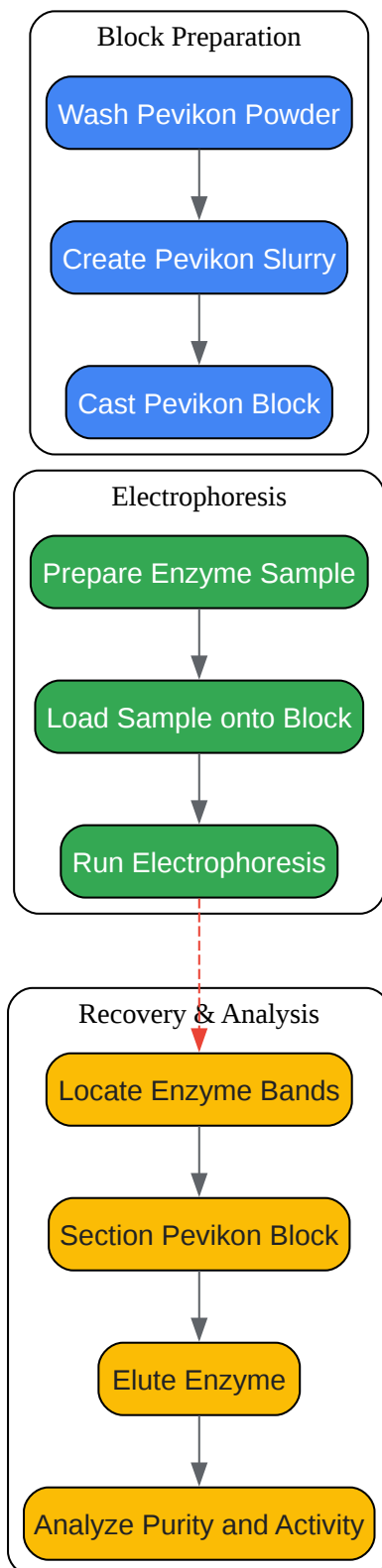
Purification Step	Total Protein (mg)	Total Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Crude Extract	100	1			
Ammonium Sulfate Precipitation					
Pevikon Electrophoresis					
(Other steps)					

Definitions:

- Total Protein: The total amount of protein in the sample.
- Total Activity: The total number of enzyme units in the sample.
- Specific Activity: The number of enzyme units per milligram of total protein. This is a measure of enzyme purity.
- Yield: The percentage of the total enzyme activity retained after each purification step.
- Purification Fold: The increase in specific activity after each purification step compared to the crude extract.

## Visualizations

## Experimental Workflow for Pevikon Electrophoresis



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Caption: Workflow for enzyme purification using **Pevikon** block electrophoresis.

## Important Considerations

- **Buffer System:** The choice of buffer is critical and should be based on the isoelectric point (pI) of the target enzyme. The pH of the buffer should be chosen to ensure that the enzyme has a net charge and migrates in the desired direction.
- **Temperature Control:** Electrophoresis generates heat, which can denature enzymes. It is essential to perform the electrophoresis at a low temperature (e.g., 4°C) and use a cooling plate to dissipate heat.
- **Purity of **Pevikon**:** As noted in the literature, **Pevikon** can contain impurities that may co-elute with the protein of interest.<sup>[1]</sup> Thorough washing of the **Pevikon** powder before use is highly recommended to minimize contamination.<sup>[1]</sup>
- **Optimization:** The optimal conditions for electrophoresis (voltage, time, buffer concentration) will vary depending on the specific enzyme being purified and must be determined empirically.

## Conclusion

**Pevikon** electrophoresis offers a reliable and scalable method for the preparative purification of enzymes. While it may be considered a more traditional technique, its simplicity and high sample capacity make it a valuable tool in the protein purification workflow, particularly when chromatographic methods are not suitable or available. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize **Pevikon** electrophoresis to obtain highly purified enzyme preparations for further characterization and application in research and drug development.

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## References

- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on Pevikon - PubMed [pubmed.ncbi.nlm.nih.gov]
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